3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of azetidine chemistry, which has gained significant momentum in pharmaceutical research over the past decade. Azetidines, first discovered as four-membered nitrogen-containing heterocycles, were initially considered challenging synthetic targets due to their inherent ring strain, which approaches approximately 27.7 kilocalories per mole in unsubstituted systems. The historical trajectory of azetidine research reveals that these compounds were initially overlooked among nitrogen-containing saturated heterocycles due to synthetic difficulties, but recent advances have transformed them into valuable pharmaceutical scaffolds.
The specific compound this compound represents a sophisticated evolution in azetidine chemistry, incorporating strategically positioned fluorine substituents that enhance both chemical properties and biological activities. The integration of fluorinated aromatic groups into azetidine scaffolds reflects modern medicinal chemistry approaches that leverage fluorine's unique electronic properties to optimize drug-like characteristics. The compound's development aligns with contemporary trends in pharmaceutical research that prioritize molecular rigidity, enhanced metabolic stability, and improved pharmacokinetic profiles.
The emergence of this compound within the scientific literature demonstrates the growing recognition of azetidine derivatives as privileged structures in drug discovery campaigns. Historical precedents suggest that the systematic exploration of fluorinated azetidine derivatives began as researchers sought to overcome the synthetic challenges associated with four-membered ring construction while simultaneously improving the biological activity profiles of resulting compounds. The specific incorporation of the 3,4-difluorophenoxy substituent represents a targeted approach to molecular design that capitalizes on the electron-withdrawing properties of fluorine atoms to modulate the electronic environment of the azetidine nitrogen.
Relevance in Modern Organic and Medicinal Chemistry
This compound occupies a crucial position in contemporary organic synthesis as a versatile building block for complex molecular architectures. The compound's four-membered azetidine ring introduces significant ring strain that enhances the nucleophilicity of the nitrogen atom, making it particularly valuable for nucleophilic substitution reactions and ring-opening transformations. This enhanced reactivity, combined with the electronic effects of the difluorophenoxy substituent, creates unique opportunities for synthetic chemists to access previously challenging molecular targets.
The medicinal chemistry applications of this compound stem from the established pharmacological significance of azetidine-containing molecules, which display diverse biological activities including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, and anti-inflammatory properties. The specific structural features of this compound position it as an attractive scaffold for drug development, particularly in areas where molecular rigidity and enhanced binding affinity are desired. The difluorophenoxy group contributes to improved lipophilicity characteristics while potentially enhancing binding interactions with biological targets through halogen bonding and favorable electronic properties.
Modern synthetic methodologies have evolved to accommodate the unique reactivity patterns exhibited by fluorinated azetidine derivatives. The compound serves as both a synthetic intermediate and a final product in various chemical transformations, including electrophilic azetidinylation reactions that enable modular access to functionalized azetidine scaffolds. Recent advances in photocatalytic approaches to azetidine synthesis have further expanded the synthetic utility of related compounds, demonstrating the ongoing evolution of methodologies designed to harness the unique properties of strained heterocyclic systems.
| Structural Feature | Chemical Impact | Medicinal Relevance |
|---|---|---|
| Azetidine Ring | Enhanced nucleophilicity due to ring strain | Improved binding affinity through conformational restriction |
| 3,4-Difluorophenoxy Group | Electron-withdrawing effects, increased lipophilicity | Enhanced metabolic stability and membrane permeability |
| Hydrochloride Salt | Improved solubility and stability | Better pharmaceutical handling and formulation properties |
| Methylene Linker | Conformational flexibility | Optimized spatial positioning for target interactions |
Overview of Research Objectives and Scope
Current research efforts surrounding this compound encompass multiple interconnected objectives that span fundamental synthetic chemistry, mechanistic understanding, and applied pharmaceutical development. The primary research focus centers on developing efficient synthetic routes that can provide reliable access to this compound and related derivatives while maintaining high yields and selectivity. Advanced synthetic methodologies, including photocatalytic approaches and metal-catalyzed transformations, continue to be explored as means of improving the synthetic accessibility of fluorinated azetidine derivatives.
The mechanistic investigation of reactions involving this compound represents another critical research area, particularly regarding the influence of the difluorophenoxy substituent on the electronic properties and reactivity patterns of the azetidine ring. Researchers are actively investigating how the fluorine atoms affect nucleophilicity, ring-opening reactions, and overall chemical stability through computational modeling and experimental validation. These studies provide essential insights for rational drug design efforts that seek to optimize the balance between chemical reactivity and biological activity.
Pharmaceutical research objectives include comprehensive evaluation of structure-activity relationships to understand how modifications to the azetidine scaffold influence biological activity profiles. The compound serves as a lead structure for developing new therapeutic agents targeting various biological pathways, with particular emphasis on central nervous system disorders, cancer, and infectious diseases. Research scope extends to investigating the compound's potential as a pharmacological tool for studying biological systems and as a synthetic precursor for more complex pharmaceutical agents.
| Research Domain | Current Objectives | Future Directions |
|---|---|---|
| Synthetic Chemistry | Develop efficient synthesis routes, optimize reaction conditions | Scale-up methodologies, green chemistry approaches |
| Mechanistic Studies | Understand electronic effects of fluorine substitution | Computational modeling, reaction kinetics analysis |
| Medicinal Chemistry | Evaluate biological activity profiles, structure-activity relationships | Target identification, lead optimization |
| Pharmaceutical Applications | Assess therapeutic potential, develop analytical methods | Clinical development, formulation studies |
The interdisciplinary nature of research involving this compound reflects the compound's significance across multiple scientific domains. Ongoing investigations continue to reveal new applications and synthetic possibilities, positioning this compound as a valuable contributor to the expanding toolkit of modern organic and medicinal chemistry. The systematic exploration of its properties and applications promises to yield important insights that will inform future developments in heterocyclic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-[(3,4-difluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJGXZWAFNGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation and Functionalization
A common route to azetidine derivatives involves the reaction of amino alcohols with epihalohydrins (epichlorohydrin or epibromohydrin) in inert solvents to form azetidinols, which can then be further modified. This step is crucial for establishing the azetidine core.
In patent US8207355B2, azetidine derivatives are prepared by reacting amino derivatives with epichlorohydrin or epibromohydrin, followed by purification steps such as distillation and washing to isolate intermediates.
Introduction of the 3,4-Difluorophenoxy Methyl Group
The 3,4-difluorophenoxy moiety is typically introduced via nucleophilic substitution reactions where the azetidine nitrogen or a suitable functional group on the azetidine ring reacts with a 3,4-difluorophenoxy-containing electrophile, such as a benzyl halide or mesylate derivative.
While direct literature on this exact substitution is limited, analogous procedures for azetidine derivatives involve:
- Preparation of a mesylate intermediate by reacting an alcohol precursor with methanesulfonyl chloride in an organic solvent.
- Nucleophilic substitution with 3,4-difluorophenol or its derivatives under basic conditions.
- Use of bases such as triethylamine or N,N-diisopropylethylamine to facilitate the substitution.
Conversion to Hydrochloride Salt
The final step involves converting the free base azetidine derivative into its hydrochloride salt by:
- Bubbling hydrogen chloride gas through an ethanolic suspension of the compound at low temperature (0°C), followed by refluxing to complete salt formation.
- Filtration and washing of the precipitated hydrochloride salt to yield a pure product.
Detailed Reaction Conditions and Yields from Experimental Data
Summary and Recommendations for Preparation
- Stepwise synthesis starting from amino alcohols and epichlorohydrin is effective for azetidine ring construction.
- Mesylation of hydroxyl intermediates followed by nucleophilic substitution with 3,4-difluorophenol derivatives under basic conditions is recommended for introducing the difluorophenoxy methyl group.
- Hydrochloride salt formation by HCl gas bubbling in ethanol ensures product stability and purity.
- Employing anhydrous conditions and inert atmosphere during coupling steps improves yield and purity.
- Reaction monitoring by NMR and purification by silica gel chromatography or recrystallization are standard.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluorophenoxy group, using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in dry ether or NaBH4 in methanol
Substitution: NaN3 in DMF or alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenoxy group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Phenoxy Group
3-[(4-Fluorophenoxy)methyl]azetidine Hydrochloride
- CAS : 1864057-70-4
- Molecular Formula: C₁₀H₁₂FNO·HCl
- Molecular Weight : 217.67 g/mol
- Key Difference : Lacks the 3-fluoro substituent on the phenyl ring.
- Impact : Reduced electronegativity and altered binding affinity compared to the difluoro analog. This may result in lower potency in target engagement assays .
3-[(3,4-Dichlorophenyl)methyl]azetidine Hydrochloride
Variation in the Azetidine Substituent
3-(3,4-Difluorophenoxy)azetidine Hydrochloride
- CAS : 1236862-32-0
- Molecular Formula: C₉H₉F₂NO·HCl
- Molecular Weight : 207.61 g/mol
- Key Difference: Lacks the methylene (-CH₂-) linker between the azetidine and phenoxy group.
- Impact : Reduced steric bulk may improve binding to flat receptor pockets but decrease metabolic stability .
3-((3,4-Dichlorophenyl)(ortho-tolyloxy)methyl)azetidine Hydrochloride
Research Findings and Implications
- Electron-Withdrawing Effects : Fluorine substituents in the target compound enhance its ability to engage with electron-rich binding sites (e.g., serotonin receptors) compared to chlorine analogs .
- Metabolic Stability: The difluorophenoxy group resists oxidative degradation better than non-fluorinated analogs, as shown in microsomal stability assays .
Biological Activity
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to compile and analyze the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C10H11F2ClN2O
- Molecular Weight: 232.66 g/mol
This compound features a difluorophenoxy group attached to an azetidine ring, which is critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Interaction with Neurotransmitter Systems: The compound has been shown to modulate levels of monoamines such as dopamine, norepinephrine, and serotonin. These neurotransmitters are crucial for various central nervous system functions and are implicated in mood regulation and cognitive processes .
- Antimicrobial Activity: Preliminary studies suggest that azetidine derivatives can inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis, indicating potential use in treating infections caused by resistant bacteria .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Neuropharmacological Studies:
- Antimycobacterial Activity:
- Cytotoxicity Against Cancer Cells:
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds was conducted:
Q & A
Q. What are the recommended synthetic routes for 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3,4-difluorophenol and an azetidine derivative (e.g., azetidine-3-methanol) under basic conditions. Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF facilitates the reaction . Post-synthesis, the compound is converted to its hydrochloride salt for stability. Optimization includes:
- Temperature control : 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/ether .
Q. How can researchers ensure purity and assess batch-to-batch variability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA).
- NMR : Compare H and C spectra to reference data for functional group integrity.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 258.1) .
Q. What techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolves azetidine ring conformation and phenoxy group orientation.
- FT-IR : Identifies C-F stretches (1050–1150 cm) and N-H vibrations (3300 cm) in the hydrochloride salt .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
Methodological Answer: The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS) and stability at 4°C (stable >6 months). For assays:
- Prepare stock solutions in DMSO (50 mM) and dilute in buffer to avoid precipitation.
- Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) .
Q. What intermediates are critical in its synthesis, and how are they characterized?
Methodological Answer: Key intermediates include:
- 3-(Chloromethyl)azetidine hydrochloride : Verified by H NMR (δ 3.8 ppm, azetidine protons) and Cl content via ion chromatography.
- 3,4-Difluorophenol : Purity confirmed by GC-MS (>99%) .
Advanced Research Questions
Q. How should in vitro biological assays be designed to evaluate its neuroprotective potential?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide optimization?
Methodological Answer:
- Fluorine substitution : Compare 3,4-difluoro vs. monofluoro analogs to assess electronic effects on target binding.
- Azetidine ring modifications : Test saturated vs. N-alkylated derivatives for conformational rigidity. Use molecular docking to predict interactions with targets like NMDA receptors .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
Q. What mechanisms underlie its potential neuroprotective effects?
Methodological Answer:
Q. What challenges arise during scale-up synthesis, and how are they addressed?
Methodological Answer:
- Byproduct formation : Optimize stoichiometry (phenol:azetidine ratio ≥1:1.2).
- Continuous flow systems : Improve yield (>80%) and reduce reaction time (2–4 hours vs. 12 hours batch). Monitor with inline FT-IR .
Q. How can enantiomer separation be achieved for chiral analogs?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol, 90:10).
- Crystallization : Diastereomeric salt formation with L-tartaric acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
